molecular formula C17H24N2O3 B5370603 N-(4-ethylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide

N-(4-ethylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide

Cat. No.: B5370603
M. Wt: 304.4 g/mol
InChI Key: DYKUZGWQSPPZGZ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide is a synthetic organic compound with a molecular formula of C14H20N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxyacetyl Group: The methoxyacetyl group is introduced via an acylation reaction using methoxyacetyl chloride and a base such as triethylamine.

    Attachment of the 4-ethylphenyl Group: The 4-ethylphenyl group is attached through a nucleophilic substitution reaction using 4-ethylphenylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the piperidine ring.

Scientific Research Applications

N-(4-ethylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide
  • N-(4-ethylphenyl)-1-(acetyl)piperidine-4-carboxamide
  • N-(4-ethylphenyl)-1-(methoxyacetyl)piperidine-3-carboxamide

Uniqueness

N-(4-ethylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups and the piperidine ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-(4-ethylphenyl)-1-(2-methoxyacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-13-4-6-15(7-5-13)18-17(21)14-8-10-19(11-9-14)16(20)12-22-2/h4-7,14H,3,8-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKUZGWQSPPZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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